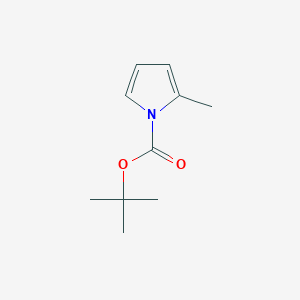

tert-butyl 2-methyl-1H-pyrrole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

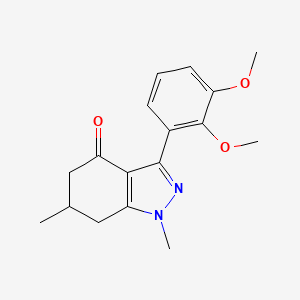

“tert-butyl 2-methyl-1H-pyrrole-1-carboxylate” is a chemical compound with the CAS Number 72590-65-9 . It has a molecular weight of 181.23200 and a molecular formula of C10H15NO2 .

Molecular Structure Analysis

The molecular structure of “tert-butyl 2-methyl-1H-pyrrole-1-carboxylate” consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications

Drug Discovery

Pyrrole derivatives, including “tert-butyl 2-methyl-1H-pyrrole-1-carboxylate”, have been found to exhibit a wide range of pharmacological actions with high therapeutic value . They are versatile, selective, and biocompatible, making them valuable tools for drug design and development .

Material Science

Pyrrole derivatives are also used in material science . Their unique properties make them suitable for various applications, including the development of new materials.

Catalysis

Pyrrole derivatives play a significant role in catalysis . They are used in modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods .

Synthesis of Biologically Active Compounds

“tert-butyl 2-methyl-1H-pyrrole-1-carboxylate” can be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . This compound is used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .

Antibacterial Activities

Some pyrrole derivatives have been screened for their antibacterial activities against Gram-positive and Gram-negative strains . This makes them potential candidates for the development of new antibiotics.

Synthesis of Other Pyrrole Derivatives

“tert-butyl 2-methyl-1H-pyrrole-1-carboxylate” can be used as a reactant to prepare other pyrrole derivatives . For example, it can be used to prepare 1-Methyl-2-phenyl-1H-pyrrole by reacting with phenylbromide via palladium-catalysed decarboxylative cross-coupling reaction .

Synthesis of Ceftolozane

An important intermediate product in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic, is obtained from a compound similar to "tert-butyl 2-methyl-1H-pyrrole-1-carboxylate" . This highlights the importance of such compounds in the pharmaceutical industry.

Synthesis of Pyrrolin-4-Ones

Pyrrolin-4-ones are bioactive compounds with antimalarial and HIV-1 protease inhibitory activities . “2-Methyl-pyrrole-1-carboxylic acid tert-butyl ester” can be used in the synthesis of these compounds .

Safety And Hazards

The safety information available indicates that “tert-butyl 2-methyl-1H-pyrrole-1-carboxylate” may be harmful if swallowed and may cause an allergic skin reaction (Hazard Statements H302-H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

tert-butyl 2-methylpyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZIHXCIAUZYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-methyl-1H-pyrrole-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)

![Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B3010867.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B3010869.png)

![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3010872.png)

![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010875.png)

![[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B3010877.png)